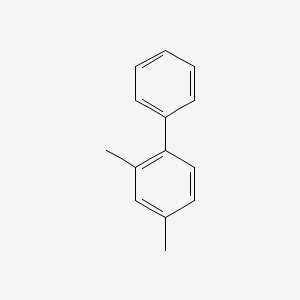

2,4-DIMETHYL-1,1'-BIPHENYL

Description

Properties

IUPAC Name |

2,4-dimethyl-1-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14/c1-11-8-9-14(12(2)10-11)13-6-4-3-5-7-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPGJPKNKADBGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196138 | |

| Record name | 1,1'-Biphenyl, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4433-10-7 | |

| Record name | 2,4-Dimethylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004433107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIMETHYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSH67QY9PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Direct Coupling of Methyl-Substituted Aromatic Precursors

One classical approach to prepare 2,4-dimethyl-1,1'-biphenyl involves the cross-coupling of methyl-substituted aryl halides or organometallic reagents to form the biphenyl linkage. This approach is typically carried out via:

Grignard Reaction Followed by Coupling :

For example, preparation of a p-tolylmagnesium chloride (Grignard reagent) from p-chlorotoluene and magnesium powder in tetrahydrofuran (THF), followed by coupling with an appropriate substituted aryl halide under catalysis (e.g., manganese chloride) to form the biphenyl structure with methyl substituents.Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction) :

Coupling of 2-methylphenylboronic acid with 4-bromo-2-methylbenzene derivatives under Pd(PPh3)4 catalyst and base (K2CO3) in THF/water mixture at moderate temperatures (~80°C) yields the biphenyl with methyl groups at desired positions.

Ullmann-Type Coupling

Another method involves copper-catalyzed coupling of methyl-substituted aryl iodides, such as 4-iodo-2-methylbenzoic acid with 2-iodotoluene, in solvents like DMF at elevated temperatures (~120°C). This method is useful for biphenyl formation but may require longer reaction times and careful purification.

Oxidative Coupling of Methylated Aromatic Compounds

Oxidative coupling of methyl-substituted benzenes using oxidants or catalysts can lead to biphenyl formation, though this method is less selective and may produce mixtures of positional isomers. This approach is less commonly employed for precise 2,4-dimethyl substitution.

Detailed Synthetic Route Example: Grignard-Based Coupling

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Magnesium powder, p-chlorotoluene, THF, initiator | Formation of p-tolylmagnesium chloride Grignard reagent at low temperature (-5 to 5°C) | Active Grignard reagent ready for coupling |

| 2 | o-Chlorobenzonitrile, manganese chloride catalyst, THF | Dropwise addition of Grignard reagent to o-chlorobenzonitrile solution; coupling reaction proceeds | Formation of 2-cyano-4'-methylbiphenyl intermediate |

| 3 | Acidic workup with dilute HCl (5-10%) | Separation of organic phase, solvent recovery by concentration | Crude biphenyl product |

| 4 | Vacuum distillation (135-160°C, 0.085 MPa) | Purification by distillation and crystallization using petroleum ether (90-120°C) | Pure 2,4-dimethylbiphenyl as white crystals |

This method yields high purity products with controlled substitution and minimal by-products.

Comparative Data on Preparation Methods

| Method | Key Reagents | Catalyst/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Grignard Coupling | p-chlorotoluene, Mg, THF | MnCl2 catalyst, low temp (-5–5°C) | High selectivity, scalable | Requires moisture-free conditions |

| Suzuki-Miyaura Coupling | 2-methylphenylboronic acid, aryl bromide | Pd(PPh3)4, K2CO3, THF/water, 80°C | Mild conditions, good yields | Palladium catalyst cost |

| Ullmann Coupling | Aryl iodides | CuI, 1,10-phenanthroline, DMF, 120°C | Cost-effective catalyst | Longer reaction time, lower selectivity |

| Oxidative Coupling | Methylbenzenes, oxidants | Various oxidants | Simple reagents | Poor regioselectivity, mixtures |

Research Findings and Notes

The Grignard-based coupling method provides a reliable route with good control over methyl substitution, as demonstrated in industrial patent literature. The reaction temperature control and the use of manganese chloride as a catalyst improve coupling efficiency.

Suzuki-Miyaura cross-coupling is widely reported in literature for biphenyl derivatives with methyl groups, offering mild reaction conditions and compatibility with various functional groups.

Ullmann coupling, while cost-effective, may suffer from longer reaction times and requires higher temperatures, which can affect sensitive substituents.

Purification typically involves vacuum distillation and recrystallization , ensuring high purity and consistent melting points (reported melting points for related dimethyl biphenyls range around 117-122°C for 4,4'-dimethyl isomer, with slight variations depending on substitution pattern).

Summary Table of Preparation Methods

Chemical Reactions Analysis

1,1’-Biphenyl, 2,4-dimethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of corresponding hydrocarbons.

Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene rings. For example, nitration using nitric acid and sulfuric acid can introduce nitro groups into the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst

Substitution: Nitric acid, sulfuric acid, halogens

Major Products Formed:

Oxidation: Carboxylic acids, quinones

Reduction: Hydrocarbons

Substitution: Nitro compounds, sulfonic acids, halogenated biphenyls

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

2,4-Dimethyl-1,1'-biphenyl serves as a crucial building block in organic synthesis. Its structure allows it to participate in electrophilic substitution reactions typical of biphenyl compounds. This property makes it valuable for creating complex organic molecules used in pharmaceuticals and agrochemicals.

Key Applications:

- Synthesis of Pharmaceuticals: The compound is utilized to produce various pharmaceutical intermediates due to its ability to undergo functionalization reactions.

- Agrochemical Production: It is also involved in the synthesis of pesticides and herbicides, contributing to agricultural chemistry.

Materials Science

The compound is significant in materials science, particularly in developing organic semiconductors and polymers.

Applications:

- Organic Light Emitting Diodes (OLEDs): 2,4-Dimethyl-1,1'-biphenyl derivatives are used as emissive materials in OLEDs due to their favorable electronic properties.

- Liquid Crystal Displays (LCDs): The compound's derivatives are also employed in LCD technology as liquid crystal components.

| Material Type | Application | Properties |

|---|---|---|

| OLEDs | Emissive layers | High efficiency, good stability |

| LCDs | Liquid crystal components | Excellent optical properties |

Electronics and Photovoltaics

In the field of electronics, particularly photovoltaics, 2,4-dimethyl-1,1'-biphenyl is noted for its role in enhancing the performance of solar cells.

Applications:

- Hole Transport Layers: The compound is used to create hole transport layers in organic solar cells, improving charge mobility and overall efficiency.

- Polymer Solar Cells: It contributes to the development of low dielectric constant materials that enhance the performance of polymer solar cells.

Biological and Medicinal Applications

Research indicates that biphenyl derivatives exhibit various biological activities, making them suitable candidates for drug development.

Applications:

- Anticancer Agents: Some studies have reported that related biphenyl compounds show cytotoxic effects against cancer cell lines.

- Antimicrobial Properties: Biphenyl derivatives have been explored for their potential antimicrobial activities.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of 2,4-dimethyl-1,1'-biphenyl on K562 leukemia cells. The results indicated promising IC50 values demonstrating effective cytotoxicity against these cancer cells.

Case Study 2: OLED Development

Research into the use of 2,4-dimethyl-1,1'-biphenyl derivatives for OLED applications showed that these compounds could significantly enhance light emission efficiency while maintaining stability over time.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2,4-dimethyl- depends on its specific applicationFor example, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Differences

The key distinction between 2,4-dimethyl-1,1'-biphenyl and similar compounds lies in the substituents and their positions:

Physicochemical Properties

- Electron Effects : Methyl groups in 2,4-dimethyl-1,1'-biphenyl increase electron density on the aromatic ring, enhancing susceptibility to electrophilic substitution compared to electron-withdrawing chlorine in PCBs .

- Stability : Chlorinated biphenyls (PCBs) exhibit exceptional thermal and chemical stability due to strong C-Cl bonds, whereas methylated biphenyls are less persistent in the environment .

- Solubility: Methyl groups improve solubility in nonpolar solvents (e.g., hexane), whereas brominated derivatives (e.g., 4,4'-bis(bromomethyl)-1,1'-biphenyl) may exhibit lower solubility due to bromine’s polarizability .

Research Findings and Trends

- Environmental Impact : PCBs remain a major ecological concern due to bioaccumulation, whereas methylated biphenyls degrade more rapidly under UV exposure .

- Synthetic Utility : Brominated biphenyls are pivotal in Suzuki-Miyaura cross-coupling reactions, while methylated variants may serve as sterically hindered ligands in catalysis .

- Regulatory Status : PCBs are restricted under the Stockholm Convention, driving research into safer alternatives like methylated biphenyls for industrial applications .

Biological Activity

2,4-Dimethyl-1,1'-biphenyl (C₁₄H₁₄) is an organic compound characterized by a biphenyl structure with methyl groups at the 2 and 4 positions of one phenyl ring. This configuration contributes to its unique chemical properties and potential biological activities. The compound has garnered attention for its interactions with various molecular targets, particularly in the fields of medicinal chemistry and biochemistry.

Chemical Structure and Properties

The structural formula of 2,4-Dimethyl-1,1'-biphenyl is represented as follows:

This compound exhibits both hydrophobic and lipophilic characteristics due to its biphenyl backbone and methyl substituents, which influence its biological interactions.

The biological activity of 2,4-Dimethyl-1,1'-biphenyl is primarily attributed to its ability to interact with various enzymes and receptors. Its binding affinity to these biological targets can modulate protein activity through competitive inhibition or allosteric modulation. Key areas of research include:

- Enzyme Inhibition : Studies have indicated that 2,4-Dimethyl-1,1'-biphenyl can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to suppress α-amylase activity, which is relevant in carbohydrate metabolism and diabetes management .

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For example, synthesized derivatives have demonstrated significant anticancer properties against human lung cancer cell lines (A549) using the MTT assay .

- Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. In vitro assays have shown potential in reducing inflammation markers by inhibiting relevant enzymes .

Anticancer Studies

A comparative study highlighted the cytotoxicity of various synthesized compounds related to 2,4-Dimethyl-1,1'-biphenyl. The results are summarized in Table 1.

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| Compound A | 2.5 ± 0.81 | Highest cytotoxicity |

| Compound B | 3.2 ± 1.1 | Comparable to Cisplatin |

| Compound C | 3.7 ± 1.0 | Moderate cytotoxicity |

| Compound D | 9.3 ± 1.7 | Lower efficacy |

These findings indicate that certain derivatives possess similar or enhanced efficacy compared to established chemotherapeutic agents like Cisplatin (IC50 = 2.43 ± 1.1 μM) .

Enzyme Interaction Studies

Research into the binding interactions of 2,4-Dimethyl-1,1'-biphenyl with α-amylase revealed significant inhibition rates, suggesting its potential utility in developing anti-diabetic medications . The inhibition percentage was calculated using the following formula:

Pharmacokinetics and Toxicology

In silico studies employing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions indicate favorable pharmacokinetic properties for derivatives of 2,4-Dimethyl-1,1'-biphenyl. Notably, these compounds exhibited low toxicity profiles in preliminary assessments .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2,4-dimethyl-1,1'-biphenyl, and what are their comparative advantages?

- Methodological Answer : Common routes include Ullmann coupling and Suzuki-Miyaura cross-coupling. For example, Ullmann coupling of 2,4-dimethylhalobenzenes with copper catalysts under thermal conditions yields biphenyl derivatives. Suzuki coupling using palladium catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids offers higher regioselectivity and milder reaction conditions . Comparative advantages:

- Ullmann Coupling : Cost-effective but requires high temperatures and prolonged reaction times.

- Suzuki Coupling : Higher efficiency and tolerance for functional groups, albeit with higher catalyst costs.

Q. How is 2,4-dimethyl-1,1'-biphenyl characterized structurally?

- Methodological Answer : Techniques include:

- X-ray crystallography : Resolves bond lengths, angles, and crystal packing (e.g., Hirshfeld surface analysis for intermolecular interactions) .

- Spectroscopy :

- NMR : ¹H and ¹³C NMR identify methyl group positions and aromatic proton environments.

- IR : Confirms C-H stretching modes of methyl and aromatic groups.

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS or GC-MS) .

Advanced Research Questions

Q. How can computational chemistry predict the physicochemical properties of 2,4-dimethyl-1,1'-biphenyl?

- Methodological Answer :

- Quantum Chemical Calculations (DFT) : Optimize geometry, calculate frontier molecular orbitals (HOMO/LUMO), and predict reactivity.

- QSPR Models : Relate structural descriptors (e.g., logP, polar surface area) to solubility or toxicity.

- Molecular Dynamics Simulations : Study solvation effects and diffusion coefficients in solvents .

Q. What strategies resolve contradictions in toxicological data for biphenyl derivatives?

- Methodological Answer :

- Systematic Review : Follow EPA’s protocol (Table B-1) to screen studies via databases (e.g., PubMed, ToxNet) and prioritize peer-reviewed, high-quality data .

- Weight-of-Evidence Analysis : Evaluate study design (e.g., dose-response, sample size) and mechanistic plausibility. For example, EPA’s synthesis of urinary tract endpoint studies excluded low-dose or non-linear responses .

- Table : EPA’s Toxicological Study Distribution (Selected Data)

| Study Type | Count | Key Endpoints Assessed |

|---|---|---|

| Animal Oral Chronic | 13 | Liver/kidney histopathology |

| Mechanistic/Genotoxic | 55 | DNA adduct formation |

| Reproductive/Developmental | 4 | Fetal malformations |

Q. How do crystal packing and intermolecular interactions influence material properties of 2,4-dimethyl-1,1'-biphenyl derivatives?

- Methodological Answer :

- Hirshfeld Surface Analysis : Quantifies close contacts (e.g., C-H···π, van der Waals) to explain melting points or solubility. For example, in dimethyl 4′-bromo-3-oxo derivatives, C-H···O interactions dominate (44.2% of surface contacts) .

- Thermogravimetric Analysis (TGA) : Correlates thermal stability with packing efficiency.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity thresholds for 2,4-dimethyl-1,1'-biphenyl?

- Methodological Answer :

- Meta-Regression : Adjust for variables like species (rat vs. mouse), exposure duration, and metabolic differences.

- Sensitivity Analysis : Test robustness of conclusions by excluding outlier studies (e.g., those with non-standardized dosing) .

Safety and Handling in Research Settings

Q. What precautions are recommended for handling 2,4-dimethyl-1,1'-biphenyl in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.